Manganese(II) fumarate

Thermal analysis Coordination chemistry Materials science

Challenge: Inconsistent thermal decomposition pathways and redox behavior in manganese salts complicate manganese oxide synthesis and energy material research. Solution: Manganese(II) fumarate (CAS 85169-07-9) offers a defined polymeric coordination framework. - Redox Potential: 0.99 V (Mn2+/Mn3+ couple), positioned between maleate (1.05V) and acetate (0.66V) for tunable oxidation kinetics. - Thermal Pathway: Direct decomposition to MnOx without intermediate oxalate phase, enabling predictable processing. - Regulatory Traceability: UNII SUW169SBQR for unambiguous supplement/pharma specifications.

Molecular Formula C4H2MnO4
Molecular Weight 168.99 g/mol
CAS No. 85169-07-9
Cat. No. B12684742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) fumarate
CAS85169-07-9
Molecular FormulaC4H2MnO4
Molecular Weight168.99 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)[O-].[Mn+2]
InChIInChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+;
InChIKeyPCDVXBKFEVKXMQ-TYYBGVCCSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese(II) Fumarate Properties & Identifiers


Manganese(II) fumarate (CAS 85169-07-9) is a coordination compound formed between manganese(II) ions and fumarate anions, existing as a polymeric three-dimensional network that contributes to its stability and solubility characteristics [1]. The compound has a molecular formula of C4H2MnO4 and a molecular weight of 168.99 g/mol [2]. It is assigned the Unique Ingredient Identifier (UNII) SUW169SBQR for regulatory tracking purposes [3]. This compound serves as an organic manganese source with distinct coordination chemistry that differentiates it from inorganic manganese salts commonly used in industrial and nutritional applications.

Coordination Chemistry Polymeric fumarate network distinct from inorganic Mn salts
Thermal Behavior Direct oxide decomposition simplifies thermal processing
Redox Tuning Intermediate oxidation potential between maleate and acetate forms
Regulatory Identity UNII SUW169SBQR for unambiguous specification

Why In-Class Substitution Fails for Manganese(II) Fumarate


The assumption that any manganese(II) salt is functionally equivalent fails upon examination of coordination chemistry and electrochemical behavior. Manganese(II) fumarate exhibits distinct thermal decomposition pathways and redox potentials compared to its geometric isomer manganese(II) maleate and to simpler carboxylate salts like manganese(II) acetate [1]. These differences arise from the specific coordination geometry and electronic structure imparted by the fumarate ligand, which cannot be replicated by substituting the anion with a different carboxylate or with an inorganic counterion. Furthermore, while organic manganese sources are often marketed as having superior bioavailability over inorganic forms, the available comparative data for manganese(II) fumarate specifically does not support this claim in all applications, underscoring the need for application-specific selection rather than blanket substitution [2].

Maleate or Acetate Salts
Different coordination geometry alters thermal decomposition pathway and redox potential, limiting direct substitution in electrochemical or thermal applications.
Inorganic Manganese Sources
May lack specific fumarate-mediated properties; tissue accumulation equivalence data suggest no bioavailability advantage, requiring application-specific validation.

Comparative Evidence for Manganese(II) Fumarate


Thermal Stability vs. Manganese Maleate

A comparative thermal analysis of transition metal maleates and fumarates demonstrates that anhydrous fumarate salts, including manganese(II) fumarate, are thermally more stable than their corresponding maleate salts [1]. The anhydrous fumarate salts decompose directly to the oxide phase, whereas maleate salts undergo an intermediate oxalate formation step in the temperature range of 320–360°C before further decomposition [1].

Thermal Stability
Head-to-head
Fumarate: direct decomposition to oxide
Maleate: intermediate oxalate formation at 320–360°C
Predictable thermal processing pathway vs. maleate
Static air, ambient to 500°C; TG-DTG-DTA, XRD, IR
Thermal analysis Coordination chemistry Materials science

Redox Potential vs. Maleate and Acetate

Quantum-chemical modeling and experimental investigation of the one-electron oxidation reaction of Mn2+ acidoacquacomplexes reveals that the standard redox potential E0 (Mn2+/Mn3+) for ionic systems with single-charged fumarate anions is 0.99 V [1]. This value is lower than that of maleate complexes (1.05 V) but substantially higher than that of acetate complexes (0.66 V) [1]. The presence of bidentate-bonded double-charged maleate anion further reduces E0 to 0.32 V, which is half the value observed in acetate electrolyte [1].

Redox Potential
Head-to-head
Fumarate: 0.99 V
Maleate: 1.05 V
Acetate: 0.66 V
Intermediate thermodynamic driving force for oxidation
Aqueous solution, DFT modeling and experimental validation
Electrochemistry Redox potential Energy materials

Tissue Manganese Accumulation vs. Oxide

In a 35-day feeding trial with broiler chicks, supplementation with 30, 60, and 240 ppm manganese from either manganese(II) fumarate (organic) or manganese oxide (inorganic) produced no significant differences (P > 0.05) in manganese concentrations across multiple tissues including tibia, liver, and kidney [1]. At the 240 ppm supplementation level, tibia manganese concentrations were 4.44 mg/kg DM for MnO and 4.36 mg/kg DM for Mn fumarate, while liver concentrations were 14.2 mg/kg and 14.9 mg/kg, respectively [1].

Tissue Mn Accumulation
Head-to-head
At 240 ppm: tibia Mn 4.36 (fumarate) vs 4.44 mg/kg DM (MnO); liver 14.9 vs 14.2 mg/kg
No significant difference (P>0.05) between sources
Broiler trial, 35 days, basal diet 23 mg/kg Mn
Animal nutrition Bioavailability Feed additives

UNII Regulatory Identification

Manganese(II) fumarate is assigned the Unique Ingredient Identifier (UNII) SUW169SBQR in the FDA Global Substance Registration System (GSRS) [1]. This identifier is specific to the manganese fumarate chemical entity and is distinct from UNII codes assigned to other manganese salts such as manganese chloride (UNII QQE170PANO), manganese sulfate (UNII W00LYS4T26), and manganese gluconate (UNII 3U743Y5O7R). The UNII system provides unambiguous substance identification for regulatory submissions, supply chain tracking, and pharmacovigilance activities [2].

UNII Identity
Supporting evidence
UNII: SUW169SBQR
Unambiguous regulatory specification for quality systems
FDA GSRS; distinct from chloride, sulfate, gluconate UNIIs
Regulatory affairs Quality control Pharmaceutical excipients

Application Scenarios for Manganese(II) Fumarate


Electrochemical Synthesis & Energy Materials

Given its intermediate redox potential of 0.99 V for the Mn2+/Mn3+ couple—positioned between manganese(II) maleate (1.05 V) and manganese(II) acetate (0.66 V)—manganese(II) fumarate may be selected for electrochemical studies requiring a specific oxidation driving force without the additional complexity of bidentate coordination effects [1]. This property is relevant for research into manganese oxide synthesis and energy storage applications where redox tuning is critical.

Thermal Processing & Materials Synthesis

The direct thermal decomposition of anhydrous manganese(II) fumarate to manganese oxide, without an intermediate oxalate phase, provides a more predictable thermal processing pathway compared to manganese(II) maleate [2]. This characteristic supports its use in the controlled synthesis of manganese oxide materials via thermal treatment, where the elimination of intermediate decomposition steps can simplify process control and improve product consistency.

Regulated Product Formulations

The assignment of UNII SUW169SBQR to manganese(II) fumarate enables unambiguous specification in regulatory submissions for pharmaceutical, dietary supplement, and food additive applications [3]. This traceability is essential for supply chain integrity and compliance, distinguishing it from other manganese salts that bear different UNII codes.

Cost-Sensitive Poultry Nutrition

In broiler chick nutrition, manganese(II) fumarate at supplementation levels up to 240 ppm does not demonstrate a statistically significant improvement in tissue manganese accumulation compared to manganese oxide [4]. Therefore, procurement decisions should prioritize cost per unit of bioavailable manganese, with manganese(II) fumarate selected only when other factors such as formulation compatibility or regulatory preferences outweigh the price premium over inorganic alternatives.

Application
Selection Property
Validation Focus
Electrochemical Synthesis
Redox potential intermediate between maleate and acetate
E0 determination in target electrolyte
Thermal Materials Processing
Direct oxide decomposition pathway
TGA/DSC under process-relevant atmosphere
Regulated Product Formulations
UNII-based substance traceability
Regulatory documentation and supply chain integrity
Cost-Sensitive Poultry Nutrition
Tissue deposition equivalence to inorganic Mn sources
Target species feeding trial and cost/benefit analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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